molecular formula C16H30N2O4 B13183959 1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid

Cat. No.: B13183959
M. Wt: 314.42 g/mol
InChI Key: LJWLBGTYZAYQRH-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an ethyl(propyl)amino group, and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine, allowing for selective reactions at other functional groups. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, depending on its specific application .

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the Boc-protected amine and the carboxylic acid group, which provide versatility in synthetic and research applications.

Properties

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

5-[ethyl(propyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C16H30N2O4/c1-6-8-17(7-2)13-9-12(14(19)20)10-18(11-13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3,(H,19,20)

InChI Key

LJWLBGTYZAYQRH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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